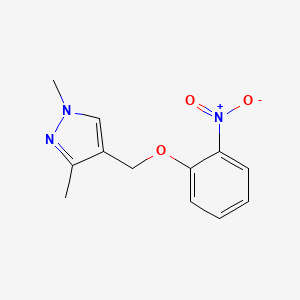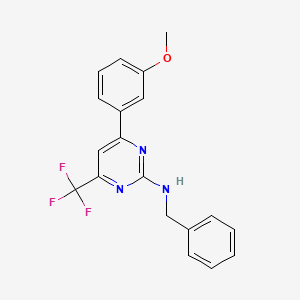![molecular formula C23H22BrClN4 B10917975 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10917975.png)
4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine, chlorine, and multiple methyl groups, making it a highly substituted pyrazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions to form the pyrazole ring.
Introduction of Substituents: Subsequent steps involve the introduction of bromine, chlorine, and methyl groups through electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) and chlorine (Cl2) are used under controlled conditions to achieve selective substitution.
Final Assembly: The final step involves the coupling of the substituted pyrazole with other aromatic compounds, using reagents like palladium catalysts in cross-coupling reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic rings can be replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Bromine (Br2), chlorine (Cl2), palladium catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-diazole: Another pyrazole derivative with similar structural features but different substituents.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, similar to pyrazoles but with different chemical properties.
Triazole: A heterocyclic compound with three nitrogen atoms, often compared with pyrazoles due to their similar ring structure.
Uniqueness
4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its high degree of substitution and the presence of both bromine and chlorine atoms make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H22BrClN4 |
|---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
1-[[4-bromo-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole |
InChI |
InChI=1S/C23H22BrClN4/c1-14-5-9-18(10-6-14)22-20(24)23(19-11-7-15(2)8-12-19)29(27-22)13-28-17(4)21(25)16(3)26-28/h5-12H,13H2,1-4H3 |
InChI Key |
SWJQWYSNAJGDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CN3C(=C(C(=N3)C)Cl)C)C4=CC=C(C=C4)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10917901.png)

![1-benzyl-N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917918.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917919.png)
![N-(diphenylmethyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917924.png)
![N-(3-ethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917927.png)
![N-(2-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10917940.png)
![1-ethyl-N-(3-methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917942.png)
![6-(furan-2-yl)-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917944.png)
![1-benzyl-3-cyclopropyl-6-ethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917947.png)
![ethyl [3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]acetate](/img/structure/B10917951.png)
![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10917955.png)

![N-(4-ethoxyphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917968.png)
